molecular formula C29H29ClN4O3S B2485720 N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide CAS No. 451464-91-8

N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide

Cat. No.: B2485720
CAS No.: 451464-91-8
M. Wt: 549.09
InChI Key: VAEFBFGBYHHLGW-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the quinazolinone core.

    Attachment of the Carbamoyl Group: The carbamoyl group is introduced through the reaction of the intermediate with an isocyanate or carbamoyl chloride.

    Final Coupling: The final step involves coupling the quinazolinone derivative with the 3-chlorophenylmethyl and butanamide groups under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of specific signaling pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one.

    Carbamoyl Derivatives: Compounds with carbamoyl groups, such as N-phenylcarbamoyl derivatives.

    Sulfanyl Derivatives: Compounds with sulfanyl groups, such as thiourea derivatives.

Uniqueness

N-[(3-chlorophenyl)methyl]-4-[2-({[(2-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29ClN4O3S/c1-2-21-10-3-5-13-24(21)32-27(36)19-38-29-33-25-14-6-4-12-23(25)28(37)34(29)16-8-15-26(35)31-18-20-9-7-11-22(30)17-20/h3-7,9-14,17H,2,8,15-16,18-19H2,1H3,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEFBFGBYHHLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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